![molecular formula C15H15NO2 B3086801 4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1164528-57-7](/img/structure/B3086801.png)
4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Overview
Description
4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline (4-FQ) is a heterocyclic aromatic compound belonging to the class of quinoline derivatives. It is a natural product found in various plants and fungi, and has been studied extensively due to its potential therapeutic applications. 4-FQ has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant activities. In addition, it has been shown to possess cytotoxic, antifungal, and antiviral properties.
Scientific Research Applications
Photoreactions
The compound could be used in photoreactions. Photolysis of similar compounds was carried out at their longest absorption band using cyclohexane and acetonitrile as solvents . This could potentially be applied to the compound .
Biological Potential
Indole derivatives, which share a similar structure with the compound, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Anti-Cancer Effectiveness
There is ongoing research into the anti-cancer effectiveness of similar compounds. For instance, pyrazolyl-chalcones have been synthesized and evaluated for their in vitro anti-cancer effectiveness against different human cancer cell lines .
Antibacterial Applications
Chalcones, which are structurally similar to the compound, have been found to exhibit antibacterial properties . This suggests that the compound could potentially be used in antibacterial applications .
Antimalarial Applications
Chalcones have also been found to exhibit antimalarial properties . This suggests that the compound could potentially be used in antimalarial applications .
Commercial Applications
Derivatives of similar compounds have numerous commercial applications as the starting material for organic dyes, personal care products, specialty polymers, agrochemicals, and pharmaceuticals .
properties
IUPAC Name |
4-(furan-2-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-5-12-10(4-1)15-11(7-9-18-15)14(16-12)13-6-3-8-17-13/h1-6,8,11,14-16H,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYWYRQXPVNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(NC3=CC=CC=C23)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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